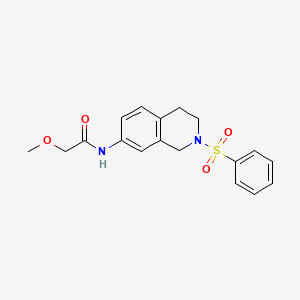

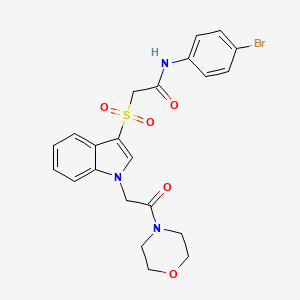

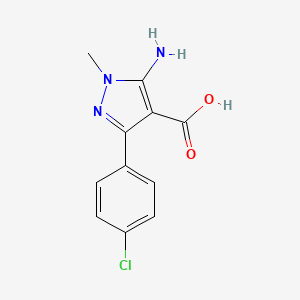

N-(3-(benzofuran-2-yl)propyl)-4-methylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing these structures have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and versatile, making them suitable for a wide range of biological and pharmacological applications . The benzofuran ring is a key heterocycle in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Applications De Recherche Scientifique

Anti-Tumor Activity

Benzofuran derivatives have been extensively studied for their anti-tumor properties. Research indicates that this compound exhibits significant cell growth inhibitory effects in various cancer cell lines. For instance, it has demonstrated inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.

Antibacterial Properties

Benzofuran compounds often possess antibacterial activity. While specific studies on this compound are limited, its structural similarity to other benzofuran derivatives suggests potential antibacterial effects. Researchers have synthesized related compounds and evaluated their cytotoxic properties against both standard and clinical bacterial strains . Further exploration could reveal its efficacy against specific pathogens.

Anti-Viral Applications

Given the compound’s structural resemblance to other bioactive benzofurans, it’s worth exploring its anti-viral potential. For instance, a novel macrocyclic benzofuran compound was discovered with anti-hepatitis C virus activity . Further studies may uncover additional antiviral applications.

Immunosuppressive Activity

A related compound, N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-Formamide , demonstrated highly immunosuppressive activity . Investigating whether our compound shares similar properties could open avenues for immunosuppressant drug development.

Synthetic Chemistry and Drug Prospects

Researchers have developed novel methods for constructing benzofuran rings, including unique free radical cyclization cascades and proton quantum tunneling . These synthetic approaches enhance access to complex benzofuran derivatives, potentially leading to novel drug candidates.

Mécanisme D'action

Target of Action

The primary target of N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide is the sigma-1 receptor . Sigma receptors were initially mistaken for a new subtype of opioid receptors, but later studies revealed that they are unique proteins sharing no homology with any other mammalian protein .

Mode of Action

The compound exhibits high affinity at the sigma-1 receptor, with K(i) values ranging from 7.8 to 34nM . The interaction of the compound with its target leads to changes in the receptor’s activity, which can influence various cellular processes .

Biochemical Pathways

These include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with the sigma-1 receptor may influence these pathways, leading to its observed biological effects .

Pharmacokinetics

The compound’s high affinity for the sigma-1 receptor suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities associated with benzofuran compounds . For instance, in anti-inflammatory treatment, certain benzofuran compounds can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .

Orientations Futures

Given the wide range of biological activities exhibited by benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel benzofuran derivatives with enhanced biological activities and potential applications in many aspects .

Propriétés

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-12-9-16(21-11-12)17(19)18-8-4-6-14-10-13-5-2-3-7-15(13)20-14/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCSILBRMVKNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCCC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)propyl)-4-methylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B3015525.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B3015527.png)

![2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015531.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3015532.png)

![3-[2-(([(Tert-butoxy)carbonyl]amino)methyl)phenyl]propanoic acid](/img/structure/B3015534.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)